3-Methyl-1-(pyrrolidin-3-yl)urea

Description

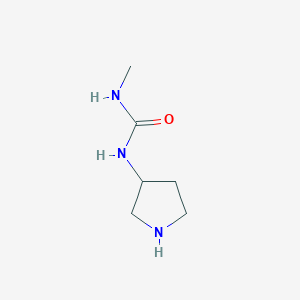

3-Methyl-1-(pyrrolidin-3-yl)urea is a heterocyclic urea derivative with the molecular formula C₆H₁₃N₃O and a molecular weight of 143.19 g/mol . Its structure consists of a pyrrolidine ring substituted at the 3-position with a urea group, which is further methylated at the terminal nitrogen (SMILES: CNC(=O)NC1CCNC1; InChIKey: AETYEPQFHBJEFI-UHFFFAOYSA-N) . The compound’s collision cross-section (CCS) for the [M+H]+ adduct is predicted to be 144.4 Ų, indicative of a compact molecular geometry .

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-pyrrolidin-3-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c1-7-6(10)9-5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETYEPQFHBJEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914460-47-2 | |

| Record name | 3-methyl-1-(pyrrolidin-3-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrrolidin-3-yl)urea typically involves the reaction of 3-methylpyrrolidine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors This allows for better control over reaction conditions and improved yields

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The urea moiety

Biological Activity

3-Methyl-1-(pyrrolidin-3-yl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its urea functional group linked to a pyrrolidine ring. Its chemical structure can be represented as follows:

This compound is noted for its unique molecular interactions that may contribute to its biological efficacy.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various urea derivatives found that certain modifications led to enhanced activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported, demonstrating varying degrees of effectiveness.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 250 | 200 |

These results suggest that structural features significantly influence the antimicrobial activity of urea derivatives .

Anticancer Activity

In the context of cancer research, this compound has been investigated for its potential as an anticancer agent. A study focusing on similar urea compounds highlighted their ability to inhibit cancer cell proliferation in vitro. The compound showed promising results in various cancer cell lines, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings underscore the potential therapeutic applications of this compound in oncology .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The urea moiety can form hydrogen bonds with active sites on enzymes or receptors, influencing various biochemical pathways. This interaction may enhance the compound's efficacy against microbial and cancerous cells .

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds within the urea class. For instance, a recent investigation focused on derivatives targeting the methyl-d-erythritol phosphate (MEP) pathway in Plasmodium falciparum, revealing that modifications similar to those seen in this compound could yield nanomolar potency against malaria parasites while maintaining low micromolar whole-cell activity .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-(pyrrolidin-3-yl)urea has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development against diseases such as cancer and infectious diseases.

Case Study : A study explored the compound's interaction with specific enzymes involved in metabolic pathways, showing promising results in modulating their activity. This suggests potential applications in developing drugs targeting metabolic disorders.

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action likely involves binding to specific receptors or enzymes, influencing their activity.

Case Study : In a recent investigation, derivatives of this compound were tested against Plasmodium falciparum, revealing significant inhibitory effects on the pathogen's growth, highlighting its potential as an antimalarial agent .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It is often used in developing new materials and pharmaceuticals.

Applications :

- As a reagent in organic reactions.

- In the synthesis of agrochemicals and specialty chemicals.

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests numerous avenues for future research:

- Drug Development : Continued investigation into its pharmacological properties could lead to new therapeutic agents.

- Mechanistic Studies : Understanding its interaction with molecular targets will enhance its application in medicinal chemistry.

- Synthesis Optimization : Improving synthetic methods can increase yield and purity, making it more accessible for research and industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3-Methyl-1-(pyrrolidin-3-yl)urea and three analogs:

Key Observations:

Substituent Effects :

- The ethyl substitution in analogs (e.g., 3-Ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride ) increases molecular weight and introduces steric bulk compared to the methyl group in the parent compound. The methoxy group further enhances polarity .

- The benzyl and oxadiazole-pyridyl groups in the fourth analog significantly elevate molecular complexity and weight, likely improving receptor-binding specificity but reducing solubility .

Salt Forms :

- The hydrochloride salt of the ethyl-methoxy analog improves solubility and stability, a common strategy in pharmaceutical development .

Collision Cross-Section (CCS) :

Challenges and Limitations

- Synthetic Complexity : Substituted pyrrolidine rings (e.g., stereochemistry in 3R,4R-methoxy derivatives) require chiral resolution or asymmetric synthesis, increasing production costs .

- Solubility : Hydrophobic substituents (e.g., benzyl groups) may necessitate formulation additives for bioavailability .

- Stability : Urea derivatives are prone to hydrolysis under acidic or basic conditions, requiring careful storage (e.g., anhydrous environments) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Methyl-1-(pyrrolidin-3-yl)urea, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via urea-forming reactions, such as coupling pyrrolidin-3-amine with methyl isocyanate under anhydrous conditions. A toluene or chloroform solvent system with reflux (1–2 hours) is typical, followed by crystallization using ethanol–acetic acid mixtures .

- Key Variables :

- Solvent choice : Polar aprotic solvents (e.g., CHCl₃) enhance nucleophilic attack on the isocyanate group.

- Temperature : Prolonged reflux (>2 hours) may degrade thermally sensitive intermediates.

- Workup : Crystallization purity depends on solvent ratios; a 2:1 EtOH–AcOH mix is optimal for removing unreacted amines .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : ¹H-NMR should show characteristic pyrrolidine ring protons (δ 2.5–3.5 ppm) and urea NH signals (δ 5.0–6.0 ppm, broad). ¹³C-NMR confirms carbonyl resonance (~155 ppm) .

- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1540 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 171.1 (C₇H₁₃N₃O⁺) with fragmentation patterns matching pyrrolidine ring cleavage .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Stability : The compound is hygroscopic; store in a desiccator at 2–8°C under inert gas (N₂/Ar). Avoid prolonged exposure to light or humidity to prevent urea hydrolysis .

- Reactivity : Stable in neutral pH but decomposes in strongly acidic/basic conditions. Test compatibility with common lab reagents (e.g., DMSO, DMF) before use .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the biological activity of this compound?

- Methodology :

- Stereoisomer Synthesis : Use chiral amines or asymmetric catalysis (e.g., Evans auxiliaries) to isolate (R)- or (S)-pyrrolidine derivatives.

- Activity Testing : Compare IC₅₀ values in kinase inhibition assays (e.g., TRKA kinase) to correlate stereochemistry with potency .

- Data Interpretation : Enantiomers may show 10–100x differences in binding affinity due to spatial compatibility with enzyme active sites .

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

- Methodology :

- Solubility Screening : Use standardized protocols (e.g., shake-flask method) in buffers (pH 1.2–7.4) and solvents (DMSO, PBS).

- Particle Size Analysis : Micronization or salt formation (e.g., HCl salt) improves aqueous solubility .

- Confounding Factors : Impurities from synthesis (e.g., residual amines) artificially reduce solubility; repurify via column chromatography (silica gel, EtOAc/hexane) .

Q. How can computational modeling predict the binding mode of this compound to target proteins?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.